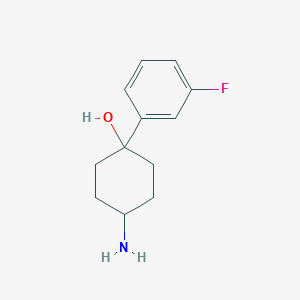

4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol

Description

Fluorinated Cyclohexanol Derivatives in Organic Chemistry

Fluorinated cyclohexanol derivatives represent a specialized class of organic compounds that combine the structural features of cyclohexanol rings with strategically positioned fluorine atoms. These compounds have emerged as valuable building blocks in organic synthesis due to their unique properties imparted by the carbon-fluorine bond. The incorporation of fluorine into cycloalkyl systems, particularly cyclohexane derivatives, has been shown to significantly alter physicochemical parameters including lipophilicity, metabolic stability, and conformational behavior.

The field of fluorinated cycloalkyl building blocks has experienced substantial growth, with compounds ranging from cyclopropane to cycloheptane derivatives finding applications across diverse chemical disciplines. Within this broader category, cyclohexanol derivatives occupy a particularly important position due to their prevalence in natural products and synthetic pharmaceuticals. The six-membered ring system provides an optimal balance between conformational flexibility and stability, while the hydroxyl group offers opportunities for further functionalization.

Research into fluorinated cyclohexane systems has revealed that the positioning and stereochemistry of fluorine atoms can dramatically influence molecular properties. Studies have demonstrated that fluorinated cycloalkanes exhibit unique polar properties, with some derivatives showing calculated dipole moments exceeding 4.9 Debye. The lipophilicity characteristics of these compounds also vary significantly based on fluorine positioning, with certain configurations achieving enhanced polarity compared to their non-fluorinated counterparts.

Historical Development and Discovery

The development of fluorinated organic compounds has evolved substantially since the early recognition of fluorine's unique properties in organic chemistry. The systematic exploration of fluorinated cycloalkyl derivatives gained momentum in recent decades as researchers recognized the potential for fine-tuning molecular properties through strategic fluorine incorporation. The late-stage monofluorination strategies that emerged from 2011 to 2023 have particularly influenced the development of complex fluorinated molecules, including cyclohexanol derivatives.

The historical trajectory of fluorinated compound development reveals a progression from simple fluorinated building blocks to more sophisticated architectural frameworks. Early investigations focused primarily on understanding the fundamental effects of carbon-fluorine bonds on molecular behavior, while subsequent research expanded to encompass systematic structure-activity relationships and synthetic methodologies. The development of advanced fluorination techniques, including carbon-hydrogen bond functionalization and functional group transformation approaches, has enabled access to previously inaccessible fluorinated structures.

The emergence of fluorinated cyclohexanol derivatives as synthetic targets reflects broader trends in medicinal chemistry and materials science. These compounds have benefited from advances in synthetic methodology, particularly in the areas of nucleophilic fluorination, electrophilic fluorination, and radical-mediated fluorination processes. The development of selective fluorination methods has been crucial for accessing specific regioisomers and stereoisomers of fluorinated cyclohexanol systems.

Structural Classification and Nomenclature

4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol belongs to the class of substituted cyclohexanols characterized by the presence of both amino and aryl substituents. The compound's systematic name reflects its structural complexity, with the International Union of Pure and Applied Chemistry nomenclature designating it as 4-amino-1-(3-fluorophenyl)cyclohexanol. This naming convention precisely identifies the positions of functional groups relative to the cyclohexane ring system.

The molecular structure can be analyzed through several key descriptors that provide insight into its three-dimensional architecture and electronic properties. The compound possesses the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 grams per mole. The InChI key RDEMVLPONBVSLS-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| CAS Registry Number | 1461708-81-5 |

| MDL Number | MFCD21321355 |

| InChI Key | RDEMVLPONBVSLS-UHFFFAOYSA-N |

The structural classification of this compound encompasses multiple functional group categories. The primary alcohol functionality at the 1-position of the cyclohexane ring provides opportunities for hydrogen bonding and further chemical modification. The amino group at the 4-position contributes basic character and potential for salt formation or amide coupling reactions. The 3-fluorophenyl substituent introduces aromatic character while the fluorine atom modulates electronic properties and metabolic stability.

The stereochemical considerations for this compound are significant, as the cyclohexane ring can adopt different conformations and the substitution pattern creates potential for geometric isomerism. The relative positioning of the amino and hydroxyl groups, along with the fluorophenyl substituent, influences the compound's overall three-dimensional shape and its interactions with biological targets or synthetic reagents.

Significance in Chemical Research

The significance of 4-amino-1-(3-fluorophenyl)cyclohexan-1-ol in chemical research stems from its position as a representative member of the fluorinated cyclohexanol family and its potential applications across multiple research domains. In the context of medicinal chemistry, fluorinated compounds have demonstrated enhanced properties compared to their non-fluorinated analogs, including improved metabolic stability, altered pharmacokinetic profiles, and modified receptor binding characteristics.

The compound's structural features make it particularly valuable as a synthetic intermediate for accessing more complex molecular architectures. The presence of both amino and hydroxyl functional groups provides multiple sites for further elaboration through established synthetic transformations. The fluorinated aromatic ring system offers additional opportunities for cross-coupling reactions and other carbon-carbon bond forming processes that are fundamental to modern organic synthesis.

Research applications extend beyond synthetic chemistry to include studies of structure-activity relationships and molecular recognition phenomena. The fluorine atom's unique properties, including its electronegativity and small size relative to other halogens, make it an excellent probe for investigating electronic effects in chemical and biological systems. The compound serves as a model system for understanding how fluorine substitution influences molecular conformation, intermolecular interactions, and overall chemical reactivity.

In the broader context of fluorinated materials development, cyclohexanol derivatives like this compound contribute to understanding how fluorine incorporation affects bulk properties such as thermal stability, chemical resistance, and surface characteristics. These insights have implications for applications ranging from specialty polymers to advanced coatings and materials with unique performance characteristics.

The compound's significance is further enhanced by its role in advancing synthetic methodology. As synthetic chemists continue to develop new strategies for fluorine incorporation, compounds like 4-amino-1-(3-fluorophenyl)cyclohexan-1-ol serve as important benchmarks for evaluating the effectiveness and selectivity of emerging fluorination techniques. The structural complexity of this molecule provides a meaningful test case for assessing the scope and limitations of new synthetic methods.

Properties

IUPAC Name |

4-amino-1-(3-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEMVLPONBVSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is a compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 213.26 g/mol. It features a cyclohexanol structure that is substituted with an amino group and a fluorophenyl group. This unique combination enhances its lipophilicity and pharmacokinetic properties, making it a candidate for various biological and pharmaceutical applications, particularly in the fields of neuropharmacology and antidepressant research.

Pharmacological Potential

Research indicates that 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol exhibits potential antidepressant and neuroprotective activities. The presence of the fluorine atom in its structure may enhance its interaction with biological targets, influencing its efficacy in treating mood disorders.

The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation could lead to improved mood regulation and neuroprotection against stress-related neuronal damage.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol against other compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-cyclohexanol | Cyclohexanol with an amino group | Simple structure, low lipophilicity |

| 3-Fluoroaniline | Aniline substituted with a fluorine atom | Lacks cyclohexane structure |

| 4-Amino-N-methylcyclohexanamine | Methylated version of cyclohexanamine | Increased lipophilicity due to methylation |

| 1-(3-Fluorophenyl)propan-1-one | Aromatic ketone structure | Different functional group leading to distinct activity |

| 4-Fluoro-N,N-dimethylphenylamine | Dimethylated aniline derivative | Enhanced potency in certain receptor interactions |

The unique combination of structural features in 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol may offer distinct pharmacological profiles compared to these related compounds.

Neuropharmacological Studies

In recent studies, the compound has been evaluated for its effects on various animal models exhibiting depressive-like behaviors. The findings suggest that administration of 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol resulted in significant reductions in depressive symptoms, as measured by behavioral assays such as the forced swim test and tail suspension test. These results indicate potential efficacy as an antidepressant agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence neuronal survival under stress conditions. Specifically, it has been shown to increase cell viability in cultured neurons exposed to oxidative stress, suggesting a protective role against neurodegeneration. The mechanism appears to involve the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are critical for neuronal health and function .

Pharmacokinetic Profile

The pharmacokinetic properties of 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol have been characterized in preclinical studies. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are promising for further development as a therapeutic agent. Notably, the compound showed low toxicity levels in preliminary toxicological assessments .

Comparison with Similar Compounds

Substituent Effects

Pharmacological Potential

- Venlafaxine () demonstrates that amino-cyclohexanol derivatives with aromatic substituents can exhibit CNS activity. The 3-fluorophenyl group in the target compound may offer unique pharmacokinetic profiles compared to methoxyphenyl analogs.

Preparation Methods

Starting Material Preparation: 4-Arylcyclohexanone Derivatives

According to US Patent US4460604A, 4-amino-4-arylcyclohexanones and related compounds can be synthesized starting from 4-arylcyclohexanones, which are cyclohexanone rings substituted at the 4-position with an aryl group such as 3-fluorophenyl. The aryl group can be introduced via Friedel-Crafts acylation or other aromatic substitution methods onto cyclohexanone or its derivatives.

Amination of Cyclohexanone Derivatives

The key step to obtain the amino functionality at the 4-position involves amination or reductive amination of the ketone group. The patent literature describes two principal approaches:

Reductive Amination: The cyclohexanone derivative is reacted with an amine source under reducing conditions (e.g., hydrogenation with a catalyst) to convert the ketone to an amino-alcohol. This process can be conducted in solvents such as methanol, tetrahydrofuran (THF), or toluene, with hydrogen gas and catalysts like palladium or Raney nickel.

Direct Amination: Alternatively, the ketone can be converted to hydrazine derivatives or other intermediates that are then transformed into the amino-alcohol via controlled hydrolysis and reduction steps.

Stereochemical Control

The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is critical for biological activity. The cis and trans isomers differ in the relative orientation of these substituents. The preparation methods emphasize:

- Use of selective crystallization to enrich the desired isomer.

- Control of reaction temperature and solvent to favor cis or trans isomer formation.

- Purification steps involving acid or base treatment to separate isomeric mixtures.

For example, in the synthesis of related compounds, the cis-isomer content can be enriched to greater than 98% by crystallization from specific solvents and subsequent purification.

Representative Preparation Procedure (Adapted from Patent CN1233240A)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of cyclohexanone derivative in isobutyl ketone | 50 g compound in 250 mL solvent | Ready for nitration |

| 2 | Nitration with nitric acid solution (65%) | Temperature ≤ 45 °C, stirred at 30 °C | Formation of nitro intermediate |

| 3 | Cooling to 0 °C to induce crystallization | Stirred for 2 hours | Isolation of nitro compound |

| 4 | Dissolution in water and toluene, followed by neutralization with NaOH (50%) | Temperature raised to 75 °C | Conversion to amino intermediate with high suitable/trans isomer ratio (≥98/2) |

| 5 | Reaction with mixed anhydride formed from 4-amino-5-chloro-O-anisic acid and vinyl chloroformate | Room temperature, 2 hours stirring | Formation of final product with >99% cis isomer |

This procedure highlights the importance of temperature control, solvent choice, and pH adjustments in obtaining high-purity amino-alcohol products with desired stereochemistry.

Analytical Data and Research Findings

- The amino-alcohol compounds prepared exhibit distinct melting points and solubility profiles depending on the isomeric purity.

- The cis-isomer is often the pharmacologically active form and is preferentially isolated by crystallization.

- The reaction intermediates and final products are typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

- The stereochemical ratio (cis/trans) can be quantified by chromatographic techniques or NMR integration.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Starting material synthesis | Preparation of 4-(3-fluorophenyl)cyclohexanone | Aromatic substitution, Friedel-Crafts acylation | Readily accessible precursors | Control of substitution pattern |

| Amination step | Reductive amination with hydrogen and catalyst | Solvents: methanol, THF, toluene; H2 gas; Pd or Ni catalyst | Direct conversion to amino-alcohol | Requires catalyst handling, hydrogenation setup |

| Stereochemical control | Crystallization and purification | Temperature control, solvent choice | High isomeric purity (>98%) | Separation of isomers can be laborious |

| Intermediate transformations | Use of hydrazine derivatives and mixed anhydrides | Acid/base treatment, stirring at room temperature | Enables further functionalization | Multi-step, requires careful pH control |

Q & A

What are the common synthetic routes for preparing 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol?

Basic:

The synthesis typically involves two key steps: (1) introducing the 3-fluorophenyl group to the cyclohexanone scaffold and (2) reducing a nitro or imine precursor to generate the amino group. For the first step, aryl Grignard reagents or Suzuki-Miyaura coupling can be used to attach the fluorophenyl moiety to a cyclohexanone derivative . For the second step, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂) effectively reduces nitro groups to amines. For example, reducing 4-nitro-1-(3-fluorophenyl)cyclohexan-1-ol would yield the target compound .

Advanced:

Optimizing regioselectivity during fluorophenyl introduction requires careful control of reaction conditions. Using palladium catalysts with tailored ligands (e.g., SPhos or XPhos) in Suzuki-Miyaura coupling minimizes byproducts. For amino group reduction, catalytic transfer hydrogenation (e.g., ammonium formate with Pd/C) offers better selectivity over traditional LiAlH₄, especially when sensitive functional groups are present .

How can the stereochemistry of 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol be controlled during synthesis?

Basic:

Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution can separate enantiomers post-synthesis. For instance, using tartaric acid derivatives as resolving agents has been effective for similar amino-alcohols .

Advanced:

Asymmetric synthesis methods, such as enantioselective reduction of ketimine intermediates, can directly yield the desired stereoisomer. Chiral catalysts like BINAP-Ru complexes or organocatalysts (e.g., proline derivatives) enable high enantiomeric excess (ee > 90%) in hydrogenation reactions .

What spectroscopic techniques are most effective for characterizing this compound?

Basic:

- ¹H NMR : Identifies proton environments (e.g., aromatic F-substituted phenyl, cyclohexanol hydroxyl, and amino protons).

- ¹⁹F NMR : Confirms the presence and position of the fluorine atom.

- IR Spectroscopy : Detects OH (3200–3600 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 224.2) .

Advanced:

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the cyclohexanol ring and confirms amino group connectivity.

- X-ray Crystallography : Provides unambiguous stereochemical assignment and solid-state conformation .

How does the fluorophenyl substituent influence the compound’s reactivity in substitution reactions?

Basic:

The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the meta position. However, steric hindrance from the cyclohexanol ring may limit reactivity at proximal sites .

Advanced:

The fluorine atom’s inductive effect increases the acidity of the hydroxyl group (pKa ~10–12), facilitating deprotonation under mild basic conditions. This enhances nucleophilic substitution at the cyclohexanol carbon, particularly with soft nucleophiles like thiols or amines .

What are the challenges in optimizing reaction yields for amino group introduction?

Basic:

Competing over-reduction (e.g., cyclohexanol to cyclohexane) and byproduct formation (e.g., imine dimerization) require precise stoichiometry and temperature control. Using excess NaBH₄ at 0–5°C minimizes side reactions .

Advanced:

Protective group strategies (e.g., Boc or Fmoc for amines) improve selectivity. Flow chemistry systems with real-time monitoring (e.g., FTIR or Raman) can dynamically adjust reaction parameters to maximize yield .

How can computational chemistry aid in predicting the compound’s biological activity?

Advanced:

- Molecular Docking : Simulates binding interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group’s hydrophobicity and the amino group’s H-bonding capacity can be modeled to predict affinity .

- QSAR Models : Correlate structural features (e.g., Hammett σ values for fluorine) with activity trends, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.